molecular formula C10H13IO B1314731 5-Tert-butyl-2-iodophenol CAS No. 20942-70-5

5-Tert-butyl-2-iodophenol

Cat. No. B1314731
CAS RN: 20942-70-5
M. Wt: 276.11 g/mol
InChI Key: COYVTCLXNSGLFE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Scientific Research Applications

Summary of the Application

5-Tert-butyl-2-iodophenol is used in the synthesis of a para-tert-butyl substituted 3,3’-diiodo-2,2’-bibenzofuran derivative . This compound is of interest in the field of crystallography, as it allows for the study of molecular structures .

Methods of Application or Experimental Procedures

The compound was synthesized using the iodine electrophilic cyclization reaction of 1,4-bis(2-methoxy-3,5-ditert-butylphenyl)-1,3-diyne with I2 . The reaction was carried out at room temperature, and the progress was monitored using thin-layer chromatography (TLC) for 10 hours . After the reaction was complete, it was quenched with a saturated sodium sulfite solution .

Results or Outcomes

The resulting compound, 5-tert-butyl-2-(5-tert-butyl-3-iodobenzofuran-2-yl)-3-iodobenzofuran, was found to have a monoclinic crystal structure with the space group P21/n . The unit cell dimensions were a = 11.128 (2) Å, b = 5.7775 (12) Å, c = 17.607 (4) Å, and β = 98.87 (3)° . The volume of the unit cell was 1118.4 (4) Å3 .

2. Analytical Chemistry

Summary of the Application

5-Tert-butyl-2-iodophenol is used in analytical chemistry for the study of its NMR, HPLC, LC-MS, and UPLC properties . These techniques are used to identify and quantify the compound, as well as to study its structure and behavior under various conditions .

Methods of Application or Experimental Procedures

The compound is analyzed using various analytical techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques provide information about the structure, purity, and other properties of the compound .

Results or Outcomes

The results of these analyses provide detailed information about the compound, including its structure, purity, and behavior under various conditions .

3. Coordination Chemistry

Summary of the Application

5-Tert-butyl-2-iodophenol is used in the synthesis of a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment . This ligand is used to form coordination polymers with transition metals .

Methods of Application or Experimental Procedures

The ligand is synthesized by the interaction of a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment with CoIIpivalate or chloride . The resulting coordination polymers are then studied using various techniques .

Results or Outcomes

The resulting coordination polymers exhibit unique physical properties, such as the ability to generate stable free radicals upon exposure to UV irradiation or chemical oxidation . These radicals, which originate from the oxidation of 2,6-di-tert-butylphenolic groups, are stable for several days in solutions and more than 1 month in solid samples .

4. Synthesis of Schiff Bases

Summary of the Application

5-Tert-butyl-2-iodophenol is an important precursor for the synthesis of Schiff bases containing NNO donors . Schiff bases are capable of forming metal complexes that have important applications in several areas of chemical research .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of Schiff bases, which involves the condensation of an amine and a carbonyl compound . The resulting Schiff bases can then be used to form metal complexes .

Results or Outcomes

The resulting Schiff bases and their metal complexes have been found to have a variety of applications in chemical research, including catalysis, materials science, and medicinal chemistry .

5. Halogen Exchange Reaction

Summary of the Application

5-Tert-butyl-2-iodophenol plays an essential role in the halogen exchange reaction . This reaction is a key step in many synthetic processes, particularly in the synthesis of organometallic compounds .

Methods of Application or Experimental Procedures

The compound is used in the halogen exchange reaction, which involves the replacement of one halogen atom by another . This reaction is often used in the synthesis of organometallic compounds .

Results or Outcomes

The halogen exchange reaction allows for the synthesis of a wide range of organometallic compounds, which have applications in various areas of chemistry, including catalysis, materials science, and medicinal chemistry .

6. Fluorescent Optical Brightener

Summary of the Application

5-Tert-butyl-2-iodophenol is used as a fluorescent optical brightener . It provides excellent heat resistance, high chemical stability, and brilliant bluish whitening effects with good compatibility in a wide range of resins for coating and printing ink applications .

Methods of Application or Experimental Procedures

The compound is incorporated into resins, which are then used in coatings and printing inks . The brightening effect is achieved through the absorption of UV light and the subsequent emission of visible light .

Results or Outcomes

The use of 5-Tert-butyl-2-iodophenol as a fluorescent optical brightener results in coatings and printing inks with enhanced brightness and whiteness . This can improve the appearance and readability of printed materials .

properties

IUPAC Name

5-tert-butyl-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYVTCLXNSGLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312499
Record name 5-tert-Butyl-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-2-iodophenol

CAS RN

20942-70-5
Record name 5-tert-Butyl-2-iodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20942-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-tert-Butyl-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RJ Bushby, N Taylor, RA Williams - Journal of Materials Chemistry, 2007 - pubs.rsc.org
… under reduced pressure to give light brown crystals of 5-tert-butyl-2-iodophenol 7 (25.5 g, 92%), … A mixture of 5-tert-butyl-2-iodophenol 7 (20 g, 72 mmol), methyl iodide (4.7 ml, 75 mmol) …
Number of citations: 29 pubs.rsc.org
GJ Hermann, MC Annis, PD Edwards, M Corrales… - …, 2008 - thieme-connect.com
… sole product isolated was 5-tert-butyl-2-iodophenol (5c) … 5-tert-butyl-2-iodophenol (5c) was brominated with bromine in carbon tetrachloride to provide 4-bromo-5-tert-butyl-2-iodophenol …
Number of citations: 5 www.thieme-connect.com
JM Mutunga, M Ma, QH Chen, JA Hartsel… - International Journal of …, 2019 - mdpi.com
New insecticides are needed for control of disease-vectoring mosquitoes and this research evaluates the activity of new carbamate acetylcholinesterase (AChE) inhibitors. Biochemical …
Number of citations: 5 www.mdpi.com
Y Yamamoto, K Matsui… - Chemistry–A European …, 2015 - Wiley Online Library
… Sonogashira coupling of 1,4-dibromo-2,5-diiodobenzene with 2.2 equivalents of o-siloxyphenylacetylene 14, which was prepared from commercially available 5-tert-butyl-2-iodophenol …

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